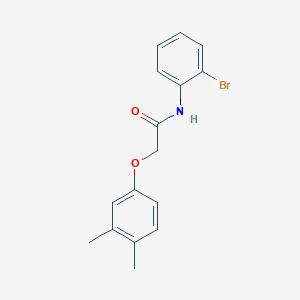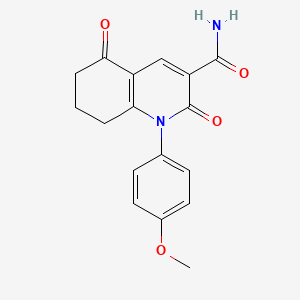![molecular formula C21H19NO3 B5734009 3-[1-(3-acetylphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5734009.png)
3-[1-(3-acetylphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(3-acetylphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as APPP or alpha-PPP and belongs to the class of pyrrolidinophenone compounds. APPP is a derivative of cathinone, which is a natural stimulant found in the khat plant.
Mechanism of Action
The mechanism of action of APPP involves its interaction with the dopamine and norepinephrine transporters, which are responsible for the reuptake of these neurotransmitters from the synaptic cleft. APPP acts as a substrate for these transporters, leading to their inhibition and subsequent increase in the extracellular levels of dopamine and norepinephrine. This results in the stimulation of the central nervous system and the induction of euphoria, alertness, and increased energy levels.
Biochemical and Physiological Effects
The biochemical and physiological effects of APPP are similar to those of other stimulants, such as cocaine and amphetamines. APPP increases the release of dopamine and norepinephrine, leading to the activation of the reward pathway and the induction of euphoria. It also increases heart rate, blood pressure, and body temperature, which can lead to adverse effects such as tachycardia, hypertension, and hyperthermia. Long-term use of APPP can lead to addiction, tolerance, and withdrawal symptoms.
Advantages and Limitations for Lab Experiments
APPP has several advantages as a research tool, including its potency, selectivity, and availability. It is a highly potent stimulant, which allows for the study of its effects at low concentrations. It is also selective for the dopamine and norepinephrine transporters, which allows for the study of their specific roles in the central nervous system. APPP is readily available from commercial sources, which makes it accessible to researchers. However, the use of APPP in lab experiments is limited by its potential toxicity and abuse liability. It is important to handle APPP with caution and to follow proper safety protocols when working with this compound.
Future Directions
There are several future directions for research on APPP, including the study of its pharmacokinetics, metabolism, and toxicity. The development of new analogs and derivatives of APPP could lead to the discovery of compounds with improved therapeutic potential and reduced adverse effects. The study of the long-term effects of APPP on the central nervous system could provide valuable insights into the mechanisms of addiction and tolerance. The use of APPP as a tool to study the role of dopamine and norepinephrine in various physiological and pathological conditions could lead to the development of new treatments for these conditions.
Synthesis Methods
APPP can be synthesized through a multi-step process involving the reaction of 1-phenyl-2-nitropropene with acetic anhydride, followed by reduction with hydrogen gas in the presence of palladium on carbon catalyst. The resulting product is then reacted with 3-bromopropionic acid to yield APPP. The purity of the final product can be improved through recrystallization.
Scientific Research Applications
APPP has been studied for its potential applications in various fields of research, including neuroscience, pharmacology, and toxicology. In neuroscience, APPP has been used as a tool to study the effects of stimulants on the central nervous system. It has been shown to increase the release of dopamine and norepinephrine, which are neurotransmitters involved in reward, motivation, and attention. In pharmacology, APPP has been studied for its potential therapeutic applications, such as in the treatment of attention deficit hyperactivity disorder (ADHD). In toxicology, APPP has been used as a model compound to study the metabolism and toxicity of cathinone derivatives.
properties
IUPAC Name |
3-[1-(3-acetylphenyl)-5-phenylpyrrol-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c1-15(23)17-8-5-9-19(14-17)22-18(11-13-21(24)25)10-12-20(22)16-6-3-2-4-7-16/h2-10,12,14H,11,13H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWADSRDBOIOLQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2C(=CC=C2C3=CC=CC=C3)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49679326 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 1-[(1-naphthylamino)carbonyl]-4-piperidinecarboxylate](/img/structure/B5733930.png)

![2-[(2-chlorobenzyl)thio]-5-(2-nitrophenyl)-1,3,4-oxadiazole](/img/structure/B5733950.png)

![3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole](/img/structure/B5733977.png)
![2-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B5733979.png)

![3-({4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}carbonyl)-1H-indole](/img/structure/B5733987.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-methylphenyl)methanesulfonamide](/img/structure/B5733991.png)

![4-{[benzyl(ethyl)amino]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5734014.png)
![N-{[(4-fluorobenzyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5734017.png)
